![molecular formula C24H26N4O3S B6479947 4-[5-(4-benzylpiperidin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide CAS No. 941265-17-4](/img/structure/B6479947.png)
4-[5-(4-benzylpiperidin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a benzylpiperidine moiety, which is a common structure in medicinal chemistry due to its bioactive properties . It also contains a cyano group and an oxazole ring, which may contribute to its reactivity and potential biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzylpiperidine moiety, an oxazole ring, and a cyano group. These functional groups could potentially influence the compound’s physical and chemical properties, as well as its biological activity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The benzylpiperidine moiety could undergo reactions typical of secondary amines, while the cyano group could participate in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a cyano group could increase its polarity, potentially affecting its solubility and reactivity .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of “4-[5-(4-benzylpiperidin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide” (VU0611057-1), focusing on six unique applications:
Neuropharmacology
VU0611057-1 has shown potential in neuropharmacology, particularly in modulating neurotransmitter systems. It acts as a selective modulator of certain receptors in the brain, which can be beneficial in studying and potentially treating neurological disorders such as schizophrenia and depression. Its ability to influence synaptic transmission makes it a valuable tool for understanding the underlying mechanisms of these conditions .
Cancer Research
In cancer research, VU0611057-1 has been investigated for its role in inhibiting specific pathways that are crucial for cancer cell proliferation. Studies have shown that it can interfere with the signaling pathways involved in tumor growth and metastasis, making it a promising candidate for developing new anticancer therapies .
Cardiovascular Studies
The compound has also been explored in cardiovascular research. VU0611057-1 can modulate ion channels and receptors that play a critical role in heart function. This modulation can help in understanding cardiac arrhythmias and developing new treatments for heart diseases .
Immunology
In the field of immunology, VU0611057-1 has been used to study the immune response. It can affect the activity of immune cells, providing insights into autoimmune diseases and potential therapeutic approaches. Its role in modulating immune pathways makes it a valuable compound for immunological research .
Metabolic Disorders
Research has indicated that VU0611057-1 can influence metabolic pathways, making it relevant in the study of metabolic disorders such as diabetes and obesity. By modulating specific enzymes and receptors involved in metabolism, it offers a pathway to understanding and potentially treating these conditions .
Psychiatric Disorders
VU0611057-1 has applications in the study of psychiatric disorders beyond neuropharmacology. It has been used to investigate the biochemical and molecular basis of conditions like anxiety and bipolar disorder. Its ability to modulate neurotransmitter systems and receptor activity provides a deeper understanding of these complex disorders .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[5-(4-benzylpiperidin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-27(2)32(29,30)21-10-8-20(9-11-21)23-26-22(17-25)24(31-23)28-14-12-19(13-15-28)16-18-6-4-3-5-7-18/h3-11,19H,12-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVDVLPFUQKONT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCC(CC3)CC4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-(4-benzylpiperidin-1-yl)-4-cyanooxazol-2-yl)-N,N-dimethylbenzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.